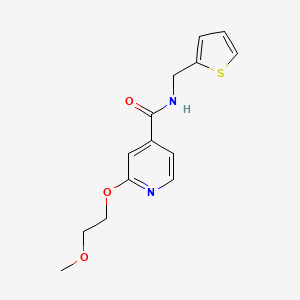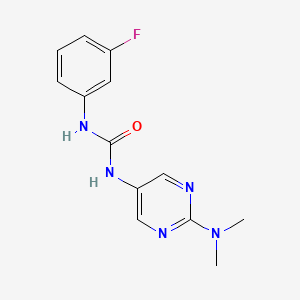![molecular formula C16H17N3OS B2786960 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide CAS No. 528591-05-1](/img/structure/B2786960.png)
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide” is a compound that contains an imidazo[2,1-b]thiazole scaffold . This scaffold is part of a larger family of compounds known as thiazoles, which have been found to exhibit a broad spectrum of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with similar structures have been synthesized and tested for their cytotoxicity against human cancer cell lines .Future Directions
The future directions for research on “N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine . Additionally, more research could be done to elucidate their mechanisms of action and to optimize their synthesis methods.
Mechanism of Action
Target of Action
The primary target of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the cell.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A. The disruption in these biochemical pathways leads to a halt in various metabolic processes, affecting the survival and proliferation of Mtb.
Biochemical Pathways
The affected pathway is the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate and coenzyme A. Coenzyme A is a vital cofactor in numerous enzymatic reactions, including the citric acid cycle and fatty acid synthesis. Therefore, the inhibition of its biosynthesis can have significant downstream effects, disrupting the energy metabolism and lipid biosynthesis of the bacteria.
Pharmacokinetics
The compound’s effectiveness against mtb suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target in the bacterial cell and exert its inhibitory effect .
Result of Action
The result of the compound’s action is the inhibition of Mtb growth . By disrupting the biosynthesis of pantothenate and coenzyme A, the compound interferes with the bacteria’s metabolic processes, leading to a halt in their proliferation. This makes this compound a potential antimycobacterial agent.
properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-4-15(20)17-13-7-5-12(6-8-13)14-9-19-11(2)10-21-16(19)18-14/h5-10H,3-4H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIUGCAXCDRACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

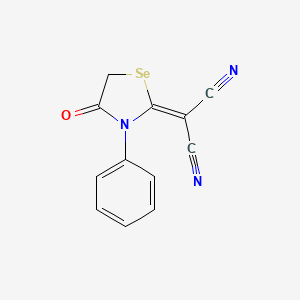

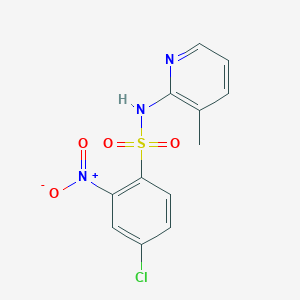

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2786886.png)
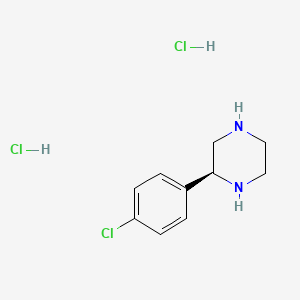

![N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2786893.png)


![1-(2-hydroxyethyl)-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2786896.png)

